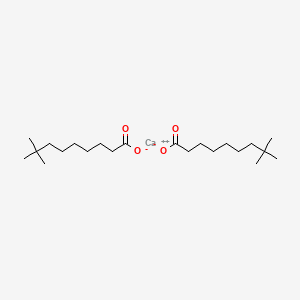
Calcium(2+) neoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium(2+) neoundecanoate is a chemical compound with the molecular formula C22H42CaO4. It is a calcium salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium(2+) neoundecanoate can be synthesized through a reaction between neoundecanoic acid and calcium carbonate. The reaction typically involves mixing neoundecanoic acid with calcium carbonate in the presence of water, followed by heating to facilitate the reaction. The resulting product is then purified to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may include additional steps such as filtration, drying, and crystallization to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium(2+) neoundecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Calcium(2+) neoundecanoate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the production of lubricants, plasticizers, and other industrial products
Mecanismo De Acción
The mechanism of action of calcium(2+) neoundecanoate involves its interaction with specific molecular targets and pathways. As a calcium salt, it can influence calcium signaling pathways, which play a crucial role in various cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and used in similar applications as calcium stearate.
Calcium oleate: Used in the production of soaps and as an emulsifying agent.
Uniqueness
Calcium(2+) neoundecanoate is unique due to its branched-chain structure, which imparts distinct physical and chemical properties compared to other calcium salts of fatty acids. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
93894-46-3 |
|---|---|
Fórmula molecular |
C22H42CaO4 |
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
calcium;8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Ca/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clave InChI |
SXFCOIPRXZZEGR-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



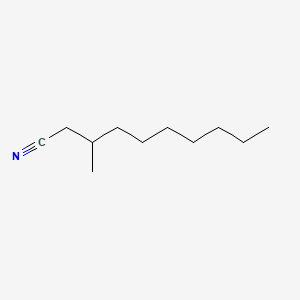
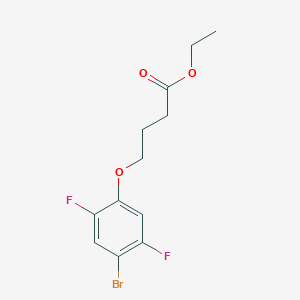
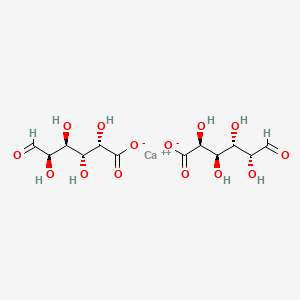




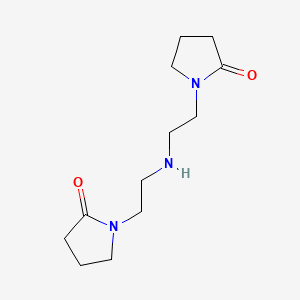
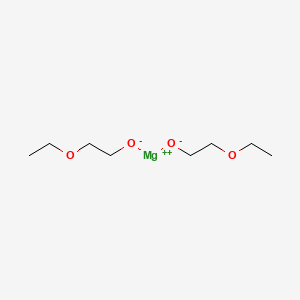

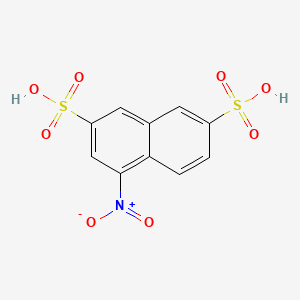
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)

